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For Researchers, Scientists, and Drug Development Professionals

Abstract
SB756050 is a synthetic, non-steroidal agonist of the Takeda G protein-coupled receptor 5

(TGR5), a promising therapeutic target for metabolic diseases. This document provides a

comprehensive technical overview of SB756050, including its chemical structure,

physicochemical properties, and biological activity. Detailed, representative experimental

protocols for its synthesis, purification, and key biological assays are presented to facilitate

further research and development. Additionally, relevant signaling pathways and experimental

workflows are visualized to enhance understanding of its mechanism of action and

experimental application.

Chemical Structure and Properties
SB756050, with the IUPAC name 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-

diazepine, is a symmetrical molecule featuring a central hexahydro-1,4-diazepine ring. This

core is substituted at both nitrogen atoms with 3,4-dimethoxyphenylsulfonyl groups.

Table 1: Chemical and Physicochemical Properties of SB756050
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Property Value Reference

IUPAC Name

1,4-bis[(3,4-

dimethoxyphenyl)sulfonyl]hexa

hydro-1H-1,4-diazepine

N/A

CAS Number 447410-57-3 [1]

Molecular Formula C₂₁H₂₈N₂O₈S₂ [1]

Molecular Weight 500.59 g/mol [1]

SMILES

COC1=C(C=C(C=C1)S(=O)

(=O)N2CCCN(CC2)S(=O)

(=O)C3=CC(=C(C=C3)OC)OC

)OC

[1]

Appearance White to off-white solid [1]

Solubility DMSO: ≥ 150 mg/mL [1]

Storage
Powder: -20°C for 3 years; In

solvent (-80°C): 2 years
[1]

Biological Activity and Mechanism of Action
SB756050 is a selective agonist for the TGR5 receptor, also known as the G protein-coupled

bile acid receptor 1 (GPBAR1). TGR5 activation has been shown to play a significant role in

regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] The

primary mechanism of action involves the activation of Gαs proteins, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade

ultimately results in various physiological effects, including the secretion of glucagon-like

peptide-1 (GLP-1), an incretin hormone with potent anti-diabetic properties.[4][2]

SB756050 has demonstrated an EC₅₀ of 1.3 µM for the human TGR5 receptor.[5] Preclinical

studies have shown its potential in the treatment of type 2 diabetes.[1] However, clinical trials in

patients with type 2 diabetes revealed variable pharmacodynamic effects on glucose levels,

which has limited its clinical development.[6]
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Figure 1: TGR5 Signaling Pathway Activated by SB756050.

Experimental Protocols
Proposed Synthesis of SB756050
A specific, detailed synthesis protocol for SB756050 is not publicly available. The following is a

proposed synthetic route based on established methods for the synthesis of N,N'-disubstituted

1,4-diazepines.

Hexahydro-1,4-diazepine
(Homopiperazine)

Reaction

3,4-Dimethoxybenzene-
1-sulfonyl chloride

Purification
Crude Product

SB756050
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Figure 2: Proposed Synthesis Workflow for SB756050.

Materials:
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Hexahydro-1,4-diazepine (homopiperazine)

3,4-Dimethoxybenzene-1-sulfonyl chloride

Triethylamine (or another suitable base)

Dichloromethane (DCM) or another suitable aprotic solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

Dissolve hexahydro-1,4-diazepine (1.0 eq) in DCM in a round-bottom flask under a nitrogen

atmosphere.

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

In a separate flask, dissolve 3,4-dimethoxybenzene-1-sulfonyl chloride (2.1 eq) in DCM.

Add the solution of 3,4-dimethoxybenzene-1-sulfonyl chloride dropwise to the cooled solution

of hexahydro-1,4-diazepine over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification:

Purify the crude product by silica gel column chromatography.

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and

gradually increasing to 50%).

Combine the fractions containing the pure product (as determined by TLC) and concentrate

under reduced pressure to yield SB756050 as a solid.

TGR5 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonist activity of SB756050 on

the human TGR5 receptor by measuring intracellular cAMP levels.
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Figure 3: Workflow for TGR5 Activation (cAMP) Assay.
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Materials:

HEK293 cells stably expressing the human TGR5 receptor

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

SB756050

Positive control (e.g., a known TGR5 agonist like INT-777)

cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

96-well cell culture plates

Procedure:

Seed HEK293-hTGR5 cells into 96-well plates at an appropriate density and incubate

overnight.

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at

37°C.

Prepare serial dilutions of SB756050 and the positive control in assay buffer.

Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP concentration using the chosen detection method.

Plot the cAMP concentration against the log of the SB756050 concentration and fit the data

to a sigmoidal dose-response curve to determine the EC₅₀ value.
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GLP-1 Secretion Assay
This protocol outlines an in vitro assay to measure the ability of SB756050 to stimulate GLP-1

secretion from an enteroendocrine cell line.

Materials:

NCI-H716 or STC-1 cells (enteroendocrine cell lines that secrete GLP-1)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

SB756050

Positive control (e.g., phorbol 12-myristate 13-acetate, PMA)

DPP-IV inhibitor (to prevent GLP-1 degradation)

GLP-1 ELISA kit

24-well cell culture plates

Procedure:

Seed NCI-H716 or STC-1 cells into 24-well plates and grow to confluency.

On the day of the assay, wash the cells with assay buffer.

Pre-incubate the cells with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.

Prepare different concentrations of SB756050 and the positive control in assay buffer.

Remove the pre-incubation buffer and add the compound solutions to the cells.

Incubate for 2 hours at 37°C.

Collect the supernatant from each well.
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Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Pharmacokinetic Profile
Pharmacokinetic studies of SB756050 have been conducted in humans.[6] The compound was

found to be readily absorbed after oral administration.[6] It exhibited nonlinear

pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses

above 100 mg.[6] Co-administration with sitagliptin, a DPP-IV inhibitor, did not significantly alter

the exposure to SB756050.[6]

Table 2: Summary of SB756050 Pharmacokinetics in Humans

Parameter Observation Reference

Absorption Readily absorbed [6]

Kinetics

Nonlinear, less than dose-

proportional increase in

exposure above 100 mg

[6]

Drug Interaction

No significant change in

exposure when co-

administered with sitagliptin

[6]

Conclusion
SB756050 is a valuable research tool for investigating the physiological roles of the TGR5

receptor. Its selectivity and well-characterized in vitro activity make it a suitable probe for

studying TGR5-mediated signaling pathways. Although its clinical development has been

challenging, the information gathered from studies with SB756050 contributes to the broader

understanding of TGR5 as a therapeutic target for metabolic disorders. The experimental

protocols provided in this guide offer a framework for the further investigation and

characterization of SB756050 and other TGR5 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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